Product packaging for YK-3-237(Cat. No.:CAS No. 1268159-09-6)

YK-3-237

Cat. No.: B612176
CAS No.: 1268159-09-6
M. Wt: 372.17684
InChI Key: KTWGDOOKBJBHTF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YK-3-237 is a potent small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase. This compound is noted for its anti-proliferative activity, particularly against triple-negative breast cancer (TNBC) cells that express mutant p53 (mtp53). Its primary mechanism of action involves the activation of SIRT1, which leads to the deacetylation of mtp53. This deacetylation results in the depletion of mtp53 protein levels and promotes the expression of pro-apoptotic genes, PUMA and NOXA. Treatment with this compound induces PARP-dependent apoptotic cell death and causes cell cycle arrest at the G2/M phase in cancer cells harboring mtp53. Beyond its well-characterized role in oncology research, studies show that this compound also influences sperm physiology, promoting capacitation-related events such as increased protein tyrosine phosphorylation, intracellular alkalinization, and a rise in intracellular calcium levels in mammalian spermatozoa. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1268159-09-6

Molecular Formula

C19H21BO7

Molecular Weight

372.17684

IUPAC Name

(E)-(2-methoxy-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid

InChI

InChI=1S/C19H21BO7/c1-24-16-9-12(5-7-14(16)20(22)23)6-8-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b8-6+

InChI Key

KTWGDOOKBJBHTF-SOFGYWHQSA-N

SMILES

COC1=C(OC)C(OC)=CC(C(/C=C/C2=CC=C(B(O)O)C(OC)=C2)=O)=C1

Appearance

White solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YK3237;  YK3237;  YK 3237.

Origin of Product

United States

Molecular Mechanisms and Specific Target Interactions of Yk 3 237

Sirtuin 1 (SIRT1) Activation and Deacetylase Function

YK-3-237 acts as an activator of Sirtuin 1 (SIRT1), a deacetylase predominantly found in the nucleus but capable of cytoplasmic translocation. thno.org SIRT1 plays a crucial role in regulating the acetylation status of numerous proteins, impacting processes such as transcription, DNA repair, and cell cycle control. thno.org

In Vitro Enzyme Activity Modulation of SIRT1 by this compound

Studies utilizing in vitro SIRT assays with fluorophore-conjugated peptide substrates have demonstrated that this compound activates SIRT1 enzyme activity in a dose-dependent manner. nih.gov This activation has been observed in the presence of peptides derived from p53 protein. nih.gov The SIRT1/2 inhibitor suramin (B1662206) has been shown to antagonize this compound-mediated SIRT1 activation in vitro. nih.gov

Differential Potency of SIRT1 Activation Compared to Other Modulators

This compound has been reported to be more potent in activating SIRT1 activity compared to resveratrol (B1683913). nih.govresearchgate.net Maximal activation of SIRT1 by this compound was observed at a concentration of 10 µM in some in vitro studies. nih.govresearchgate.net

Modulation of Wild-Type p53 (WTp53) Activity via SIRT1

In addition to its effects on mtp53, this compound also influences wild-type p53 (WTp53) in a SIRT1-dependent manner. nih.govoncotarget.com this compound-mediated activation of SIRT1 leads to the deacetylation of WTp53. nih.govoncotarget.com Acetylation of WTp53 is known to induce its stabilization and transcriptional activation. nih.govscispace.com By promoting deacetylation, this compound enhances SIRT1-mediated repression of transcriptional activation by WTp53. nih.gov

Sirtuin 2 (SIRT2) Activation and Related Deacetylation

Beyond SIRT1, this compound has also been shown to activate Sirtuin 2 (SIRT2). nih.govresearchgate.net SIRT2 is another NAD+-dependent deacetylase found primarily in the cytoplasm but capable of shuttling to the nucleus. thno.org

In Vitro Enzyme Activity Modulation of SIRT2 by this compound

In vitro enzyme assays have demonstrated that this compound activates the human SIRT2 enzyme. nih.govresearchgate.net This activation is associated with enhanced deacetylation of α-tubulin at the K40 residue in cellular contexts. nih.govresearchgate.net

Deacetylation of Alpha-Tubulin (K40)

This compound has been observed to reduce the level of acetylated alpha-tubulin at lysine (B10760008) 40 (K40) in cells. oncotarget.comnih.govresearchgate.net This effect is linked to its activation of SIRT2, a deacetylase known to target alpha-tubulin at the K40 residue. oncotarget.comnih.govpnas.orgbiologists.commdpi.com The deacetylation of alpha-tubulin at K40 by SIRT2 may contribute to the G2/M arrest observed with this compound treatment. oncotarget.com

Interactions with Microtubule Dynamics

This compound has demonstrated effects on microtubule dynamics, which are crucial for various cellular processes, including cell division. caymanchem.comucl.ac.ukresearchgate.netresearchgate.netmolbiolcell.org

Inhibition of Colchicine (B1669291) Binding to Tubulin

Studies have shown that this compound inhibits the binding of colchicine to tubulin in a concentration-dependent manner. caymanchem.combertin-bioreagent.com Colchicine is a known microtubule-targeting agent that binds to a specific site on tubulin, interfering with its polymerization. nih.govscience.govnih.gov

Effect on Tubulin Polymerization

This compound inhibits tubulin polymerization with an IC₅₀ value of 31 μM. caymanchem.combertin-bioreagent.com Tubulin polymerization is the process by which alpha- and beta-tubulin heterodimers assemble to form microtubules. ucl.ac.uknih.gov Inhibition of this process can disrupt microtubule formation and function.

Induction of Microtubule Loss in Specific Cell Lines

This compound has been shown to induce microtubule loss in A-10 cells with an EC₅₀ value of 16.5 μM. caymanchem.combertin-bioreagent.com Microtubule loss can lead to the disruption of cellular structure and processes dependent on intact microtubule networks.

Investigation of Other Potential Molecular Targets and Associated Signaling Networks

Beyond its effects on sirtuins and microtubule dynamics, this compound has been investigated for other potential molecular targets and its influence on associated signaling networks. This compound targets mutant p53, reducing its acetylation and leading to decreased protein levels in a SIRT1-dependent manner. oncotarget.comnih.govmdpi.comnih.govbiomedres.us This deacetylation of mutant p53 by SIRT1 can upregulate the expression of wild-type p53 target genes, such as PUMA and NOXA. nih.govmdpi.comnih.govbiomedres.us This mechanism contributes to the anti-proliferative effects of this compound, particularly in triple-negative breast cancer (TNBC) cells carrying mutant p53. oncotarget.comnih.govmdpi.comnih.gov this compound has also been shown to induce PARP-dependent apoptotic cell death and arrest the cell cycle at the G2/M phase in mutant p53 TNBC cells. oncotarget.comnih.govmdpi.comnih.govbiomedres.us

While this compound affects tubulin dynamics, some research suggests that its anti-proliferative effect may not solely be through the inhibition of tubulin polymerization, particularly in the context of its SIRT2 activation and subsequent decrease in alpha-tubulin levels through deacetylation. oncotarget.comnih.gov

Further research has explored the influence of this compound on capacitation-related events in human spermatozoa, suggesting a mechanism independent of protein lysine acetylation but dependent on bicarbonate and calcium. researchgate.netunex.es

Cellular and Subcellular Biological Activities of Yk 3 237 in Experimental Systems

Regulation of Cell Proliferation and Viability in Malignant Cell Lines

YK-3-237 has been observed to inhibit the proliferation and affect the viability of a range of malignant cell lines. This anti-proliferative activity is a key characteristic investigated in experimental studies.

Inhibition of Proliferation in Triple-Negative Breast Cancer (TNBC) Cells

Studies have specifically highlighted the inhibitory effects of this compound on the proliferation of Triple-Negative Breast Cancer (TNBC) cells. nih.govcaymanchem.commedkoo.comnih.govoncotarget.comselleckchem.comrndsystems.comselleckchem.comtargetmol.com this compound has been shown to preferentially inhibit the proliferation of breast cancer cell lines carrying mutant p53 (mtp53). nih.govfrontiersin.org Most TNBC cell lines in relevant studies express mtp53. nih.gov The compound reduces the acetylation of mtp53 in a SIRT1-dependent manner, leading to a depletion of mtp53 protein levels. nih.govmedkoo.comnih.gov This action is associated with up-regulation of the expression of wild-type p53 (WTp53)-target genes, such as PUMA and NOXA. nih.govmedkoo.comnih.gov this compound has been reported to inhibit cell growth in a panel of nine TNBC cell lines with EC50 values ranging from 0.160 to 5.031 μM. caymanchem.com

Anti-Proliferative Effects Across Diverse Cancer Cell Lines (e.g., leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate)

Beyond TNBC, this compound has exhibited potent anti-proliferative activity across a broad spectrum of cancer cell lines from the NCI panel. nih.govcaymanchem.comglpbio.com These include cell lines derived from leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, and prostate cancer. caymanchem.comglpbio.com The reported GI50 values for this compound in these diverse cell lines range from less than 0.01 to 20.9 μM. caymanchem.comglpbio.com

Data on the anti-proliferative effects of this compound across diverse cancer cell lines are summarized in the table below, based on reported GI50 values.

Cancer TypeRepresentative GI50 Range (μM)
Leukemia<0.01 - 20.9
Non-Small Cell Lung<0.01 - 20.9
Colon<0.01 - 20.9
CNS<0.01 - 20.9
Melanoma<0.01 - 20.9
Ovarian<0.01 - 20.9
Renal<0.01 - 20.9
Prostate<0.01 - 20.9
Breast (TNBC)0.160 - 5.031

Cell Cycle Phase Modulation

This compound has been shown to influence the cell cycle distribution in malignant cells, specifically inducing arrest at a particular phase.

Induction of G2/M Cell Cycle Arrest

A notable effect of this compound in experimental systems is the induction of cell cycle arrest at the G2/M phase. medkoo.comnih.govoncotarget.comrndsystems.comfrontiersin.orgresearchgate.nettocris.comresearchgate.net This has been observed in TNBC cells treated with this compound. nih.govoncotarget.comrndsystems.comresearchgate.netresearchgate.net The G2/M arrest is accompanied by a decrease in mtp53 levels. researchgate.net Induction of WTp53 target genes is known to arrest cells at the G2 phase of the cell cycle. nih.gov

Mechanisms of Cell Death Induction

In addition to inhibiting proliferation and modulating the cell cycle, this compound has been found to induce cell death through specific mechanisms.

Induction of Apoptotic Processes

This compound induces apoptotic cell death in malignant cells, including TNBC cells. medkoo.comnih.govoncotarget.comrndsystems.comresearchgate.netresearchgate.netbiomedres.us A hallmark of caspase-dependent apoptosis, PARP cleavage, is induced by this compound within 24 hours of treatment in TNBC cells. nih.govresearchgate.net The induction of WTp53 target genes, such as PUMA and NOXA, by this compound is linked to the resulting apoptotic cell death. nih.gov The increase in sub-G1 fractions observed in cell cycle analysis after this compound treatment in TNBC cells with mtp53 also indicates the induction of apoptosis. nih.govresearchgate.net this compound is believed to induce apoptosis by arresting cells at the G2 phase and inducing PARP cleavage. biomedres.us

Role of PARP-Dependent Apoptosis

Studies have indicated that this compound can induce apoptotic cell death. This process has been shown to be PARP-dependent, as evidenced by the observation of PARP cleavage following treatment with this compound. nih.govresearchgate.net PARP cleavage is considered a hallmark of caspase-dependent apoptosis. nih.govresearchgate.net This effect has been observed in experimental models, including triple-negative breast cancer (TNBC) cells carrying mutant p53. nih.govresearchgate.netnih.govoncotarget.com

Upregulation of Wild-Type p53 Target Genes (e.g., PUMA, NOXA)

This compound has been demonstrated to influence the expression of target genes typically regulated by wild-type p53, even in cells with mutant p53. nih.govnih.govoncotarget.comfrontiersin.org Specifically, it has been shown to upregulate the mRNA expression of pro-apoptotic genes like PUMA and NOXA. nih.govnih.govoncotarget.comfrontiersin.org This upregulation is linked to this compound's ability to activate SIRT1, which in turn reduces the acetylation of mutant p53. nih.govnih.govoncotarget.com Deacetylation of mutant p53 can lead to a decrease in its protein level and functionally release the transcriptional suppression of wild-type p53 target genes. nih.gov

The following table summarizes the effect of this compound on the mRNA expression of PUMA and NOXA in different TNBC cell lines:

Cell LineThis compound TreatmentEffect on PUMA mRNA ExpressionEffect on NOXA mRNA Expression
HS578TTreatedUpregulatedUpregulated
MDA-MB-468TreatedUpregulatedUpregulated
SUM149PTTreatedUpregulatedUpregulated

Angiogenesis Regulatory Effects

This compound has demonstrated inhibitory effects on angiogenesis in experimental settings. caymanchem.com

Inhibition of Tube Formation in Endothelial Cells (e.g., HUVECs)

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound can inhibit their ability to form tubes. caymanchem.com Tube formation in endothelial cells is a key step in the angiogenesis process. ahajournals.orgnih.govmdpi.com This inhibitory effect was observed at a concentration of 1 μM. caymanchem.com

Suppression of Functional Angiogenesis in Ex Vivo Models (e.g., isolated rat aortic rings)

Beyond in vitro cell cultures, this compound has also been tested in ex vivo models of angiogenesis, such as the isolated rat aortic ring assay. caymanchem.comthermofisher.comnih.govresearchgate.netias-iss.org This assay is valuable as it recapitulates multiple steps of the angiogenesis process. thermofisher.comnih.govresearchgate.net this compound was found to inhibit functional angiogenesis in this model. caymanchem.com

Effects on Spermatozoa Capacitation Processes

Research has also explored the impact of this compound on the capacitation process in spermatozoa.

Stimulation of Capacitation-Related Events in Human and Pig Spermatozoa

This compound has been shown to stimulate events related to capacitation in both human and pig spermatozoa. researchgate.netresearchgate.netnih.govunex.es In human spermatozoa, this compound enhances capacitation-related events by increasing protein tyrosine phosphorylation levels and the percentage of spermatozoa undergoing the acrosome reaction after a calcium ionophore challenge. researchgate.netunex.es This effect appears to be independent of protein lysine (B10760008) acetylation but dependent on bicarbonate and calcium. researchgate.netunex.es In pig spermatozoa, this compound promotes capacitation by increasing protein tyrosine phosphorylation, particularly focused at p32, and inducing the acrosome reaction in capacitated cells. researchgate.netnih.gov this compound treatment significantly increased the percentage of acrosome-reacted pig spermatozoa compared to controls. researchgate.netnih.gov The mechanism in pig spermatozoa seems to be upstream of sAC activation and independent of the CatSper calcium channel. researchgate.netnih.gov

The following table summarizes the observed effects of this compound on spermatozoa capacitation-related events:

SpeciesEffect on Protein Tyrosine PhosphorylationEffect on Acrosome Reaction (Ionophore Challenge)Other Observed Effects
HumanIncreased levelsIncreased percentage of acrosome-reacted spermatozoaIndependent of protein lysine acetylation, dependent on bicarbonate and calcium
PigIncreased levels (focused at p32)Increased percentage of acrosome-reacted spermatozoa (approx. 3.4-fold increase)Induces intracellular pH alkalinization, raises intracellular calcium levels (CatSper independent), mechanism upstream of sAC activation

Promotion of Protein Tyrosine Phosphorylation

Protein tyrosine phosphorylation is a key event associated with sperm capacitation. Research indicates that this compound promotes protein tyrosine phosphorylation in spermatozoa. In pig spermatozoa, this compound treatment led to a steady increase in protein tyrosine phosphorylation, notably focused at p32, reaching a plateau after 3 hours of incubation in capacitating media. unex.es In human spermatozoa, co-incubation with this compound for 1 hour resulted in tyrosine phosphorylation levels comparable to those observed after 6 hours of incubation in capacitating conditions without the compound. unex.esnih.govphysiciansweekly.comjuntaex.esresearchgate.net This suggests that this compound can accelerate the process of protein tyrosine phosphorylation. The effect of this compound on p32 tyrosine phosphorylation in pig sperm requires the presence of calcium and/or bicarbonate and acts upstream of soluble adenylyl cyclase (sAC). unex.es

Enhancement of Acrosome Reaction

The acrosome reaction is an exocytotic event essential for fertilization, occurring after sperm capacitation. This compound has been shown to enhance the acrosome reaction in capacitated spermatozoa. In pig spermatozoa, this compound treatment significantly increased the percentage of acrosome-reacted spermatozoa, showing a substantial fold increase compared to control groups. nih.govresearchgate.netdntb.gov.uaunex.es The percentage of acrosome-reacted spermatozoa increased with incubation time in the presence of this compound, with statistical differences observed after 2 hours. unex.es In human spermatozoa, this compound improved responsiveness to a Ca²⁺ ionophore challenge, determined by an increase in acrosome-reacted spermatozoa. unex.esnih.govphysiciansweekly.comjuntaex.esresearchgate.net

SpeciesTreatment (this compound)Effect on Acrosome Reaction (% increase vs control)Reference
Pig10 µM for 4h3.40 ± 0.40 fold increase nih.govresearchgate.netdntb.gov.uaunex.es
Human10 µmol/l for 6h (followed by ionophore challenge)Increased responsiveness (P = 0.025) unex.esnih.govphysiciansweekly.comjuntaex.esresearchgate.net

Influence on Sperm Intracellular pH and Calcium Homeostasis

Intracellular pH (pHi) alkalinization and increased intracellular calcium levels ([Ca²⁺]i) are critical events during sperm capacitation. This compound has been observed to influence these parameters. In pig spermatozoa, this compound induces intracellular pH alkalinization and raises intracellular calcium levels. nih.govresearchgate.netdntb.gov.uaunex.esresearcher.life This increase in intracellular calcium levels was shown to occur through a mechanism independent of the CatSper channel. nih.govresearchgate.netdntb.gov.uaunex.esresearcher.life After 4 hours of incubation in a capacitating medium, this compound induced a significant increase in the mean fluorescence intensity of a calcium probe. unex.es

Analysis of Mechanisms Independent of Protein Lysine Acetylation

While this compound is characterized as a SIRT1 activator, and sirtuins are known to regulate protein acetylation, studies on sperm capacitation suggest that its effects in this context may be independent of protein lysine acetylation. In human spermatozoa, this compound activation of SIRT1 accelerated the occurrence of a phenotype associated with capacitation, but no differences were observed in the lysine acetylation pattern. unex.esnih.govphysiciansweekly.comjuntaex.esresearchgate.net These findings indicate that this compound influences capacitation-related events in human spermatozoa through a mechanism independent of protein lysine acetylation, although dependent on bicarbonate and calcium. unex.esnih.govphysiciansweekly.comjuntaex.esresearchgate.netresearchgate.net Similarly, in pig spermatozoa, this compound correlated with an increase in protein lysine acetylation pattern, which was an unexpected effect for a deacetylase activator, yet it still led to capacitation-related events through mechanisms independent of CatSper channels and upstream of sAC activation. nih.govresearchgate.netdntb.gov.uaunex.es

Modulation of Fibroblast Activation in Renal Models

Beyond its effects on sperm, this compound has also been investigated for its influence on fibroblast activation in renal models, a process relevant to renal fibrogenesis.

Enhancement of Renal Fibroblast Activation

Studies suggest that this compound can enhance the activation of renal interstitial fibroblasts. In cultured rat renal interstitial fibroblasts (NRK-49F), exposure to this compound resulted in enhanced expression of markers associated with fibroblast activation. nih.govsigmaaldrich.comresearchgate.net This finding contrasts with some other reported effects of SIRT1 activation and highlights the complex role of SIRT1 in renal fibrosis. nih.gov

Associated Expression of Fibrotic Markers (e.g., α-SMA, fibronectin)

Fibroblast activation in the kidney is characterized by the increased expression of fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and fibronectin. In cultured rat renal interstitial fibroblasts (NRK-49F), exposure to this compound led to increased expression of both α-SMA and fibronectin. nih.govsigmaaldrich.comresearchgate.net These proteins are key components of the extracellular matrix, and their increased deposition is a hallmark of renal fibrosis. nih.govmdpi.commdpi.com

Cell TypeCompoundEffect on α-SMA ExpressionEffect on Fibronectin ExpressionReference
Cultured rat renal interstitial fibroblasts (NRK-49F)This compoundEnhancedEnhanced nih.govsigmaaldrich.comresearchgate.net

Advanced Methodologies and Techniques in Yk 3 237 Research

Quantitative and Qualitative Assessment of Enzyme Activities

A key aspect of YK-3-237 research involves evaluating its influence on enzyme activity, particularly sirtuins. These assessments provide insights into how this compound interacts with and modulates the function of specific enzymes.

In Vitro Recombinant Enzyme Activity Assays (e.g., for SIRT1, SIRT2)

In vitro recombinant enzyme activity assays are commonly used to quantitatively and qualitatively assess the effect of this compound on sirtuin enzymes like SIRT1 and SIRT2. Studies have shown that this compound acts as an activator of SIRT1. It has been demonstrated to activate the in vitro enzyme activity of purified human SIRT1 more potently than resveratrol (B1683913). nih.gov Additionally, this compound has been shown to activate the human SIRT2 enzyme in vitro. oncotarget.comresearchgate.net These assays typically involve reconstituting the enzyme activity in a controlled laboratory setting using recombinant proteins and measuring the enzyme's deacetylase activity in the presence of this compound.

Cellular Model Systems and Culture Techniques

To investigate the cellular effects of this compound, researchers employ various cell model systems that mimic specific physiological or pathological conditions. These models allow for the study of this compound's impact on cell proliferation, survival, and function.

Application of Diverse Cancer Cell Lines (e.g., TNBC, leukemia, lung, colon)

This compound has been studied extensively in various cancer cell lines to evaluate its anti-proliferative effects. It has shown inhibitory effects on cell growth in a broad panel of cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, and breast cancer. caymanchem.comcaymanchem.com Specifically, this compound has demonstrated anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines. nih.govcaymanchem.commedchemexpress.comresearchgate.netnih.gov Research indicates that this compound can reduce the acetylation of mutant p53 and inhibit the proliferation of TNBC cells carrying mutant p53. nih.govmedchemexpress.comnih.gov This effect is mediated in a SIRT1-dependent manner, leading to the depletion of mutant p53 protein levels and the upregulation of pro-apoptotic genes like PUMA and NOXA. nih.govnih.gov

Research findings on the effect of this compound on cancer cell lines:

Cancer Cell Line TypeObserved EffectKey Mechanism InvolvedReferences
Triple-Negative Breast CancerInhibition of proliferationSIRT1 activation, mutant p53 deacetylation nih.govcaymanchem.commedchemexpress.comresearchgate.netnih.gov
LeukemiaInhibition of cell growthNot specified in provided snippets caymanchem.comcaymanchem.com
Non-Small Cell Lung CancerInhibition of cell growthNot specified in provided snippets caymanchem.comcaymanchem.com
Colon CancerInhibition of cell growthNot specified in provided snippets caymanchem.comcaymanchem.com

Utilization of Endothelial Cell Models (e.g., HUVECs)

Endothelial cell models, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to investigate the effects of this compound on angiogenesis and vascular function. Studies have shown that this compound can inhibit tube formation by HUVECs at a concentration of 1 μM. caymanchem.comcaymanchem.com This suggests a potential role for this compound in modulating angiogenesis, a process crucial for tumor growth and other physiological functions.

Spermatozoa Capacitation Models (e.g., human, pig)

This compound has been studied in spermatozoa capacitation models using both human and pig sperm. Capacitation is a crucial process that sperm undergo to become fertile. Research indicates that this compound can stimulate capacitation-related events in human spermatozoa. researchgate.netunex.esjuntaex.es This includes an increase in protein tyrosine phosphorylation and an augmented percentage of acrosome-reacted spermatozoa after a calcium ionophore challenge. researchgate.netunex.es In pig sperm, this compound also promotes capacitation-related events, increasing protein tyrosine phosphorylation and inducing the acrosome reaction. researchgate.netnih.gov These effects appear to be independent of protein lysine (B10760008) acetylation but dependent on bicarbonate and calcium in human sperm. unex.es

Summary of this compound effects on spermatozoa capacitation:

SpeciesEffect on Capacitation-Related EventsKey ObservationsReferences
HumanStimulatesIncreased protein tyrosine phosphorylation, increased acrosome reaction after calcium ionophore challenge researchgate.netunex.esjuntaex.es
PigPromotesIncreased protein tyrosine phosphorylation, induced acrosome reaction researchgate.netnih.gov

Fibroblast Culture Models (e.g., rat renal interstitial fibroblasts)

Fibroblast culture models, such as rat renal interstitial fibroblasts (NRK-49F cells), are used to study the role of this compound in processes like renal fibrosis. Research has shown that this compound can promote the activation of renal interstitial fibroblasts. medchemexpress.commdpi.comnih.govnih.gov Exposure of cultured rat renal interstitial fibroblasts to this compound resulted in enhanced expression of markers associated with fibroblast activation, such as α-SMA and fibronectin. nih.govnih.gov This suggests that this compound, as a SIRT1 activator, might play a role in the complex process of renal fibrogenesis. nih.govnih.gov

Assessment of Cell Growth and Survival Assays

Cell growth and survival assays are fundamental techniques used to evaluate the impact of a compound on cellular proliferation and viability. In studies involving this compound, the MTT assay has been utilized to measure cell viability. This assay demonstrated that this compound exhibits potent anti-proliferative activity across a broad spectrum of cancer cell lines, showing a preferential effect on breast cancer cell lines carrying mutant p53. wikipedia.orgwikipedia.orggeneweaver.org Beyond short-term viability, long-term survival assays, such as colony formation assays, have also been employed. These assays assess the ability of single cells to grow into colonies over an extended period after treatment. Long-term survival assays have shown that this compound effectively reduces the survival of certain cell lines, such as SUM149PT cells. wikipedia.orgresearchgate.netnih.gov

Molecular and Biochemical Analysis Techniques

To understand the mechanisms underlying the observed effects of this compound on cell growth and survival, various molecular and biochemical techniques are employed.

Cell Cycle Distribution Analysis

Analysis of cell cycle distribution provides insight into how a compound affects the progression of cells through different phases of the cell cycle (G1, S, G2, and M). Flow cytometry is a common technique used for this purpose, typically by staining cellular DNA and measuring fluorescence intensity. Studies on this compound have shown that treatment leads to a marked arrest of cells in the G2/M phase of the cell cycle. wikipedia.orggeneweaver.orgmdpi.comnih.govfrontiersin.orgscirp.org Additionally, an increase in the sub-G1 fraction has been observed. wikipedia.orggeneweaver.orgnih.gov The sub-G1 population typically represents cells undergoing apoptosis, characterized by fragmented DNA. wikipedia.org

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a critical process in development and disease, and its induction is a common goal of cancer therapies. Assays to detect apoptosis evaluate specific biochemical and morphological changes that occur during this process. PARP cleavage is a widely recognized hallmark of caspase-dependent apoptosis. wikipedia.orggeneweaver.orgmdpi.comscirp.orgthno.org Research on this compound has demonstrated that the compound induces PARP cleavage, indicating the activation of the caspase cascade and the initiation of apoptosis. wikipedia.orggeneweaver.orgmdpi.comscirp.org The induction of apoptosis by this compound is suggested to be linked to the upregulation of wild-type p53 target genes. wikipedia.orgmdpi.com

Gene Expression Profiling

Gene expression profiling techniques measure the activity of genes, providing a snapshot of the cellular transcriptional state in response to a compound. Quantitative real-time PCR (qRT-PCR) is a sensitive method used to quantify mRNA levels of specific genes. Studies investigating this compound have employed qRT-PCR to assess the expression of pro-apoptotic genes such as PUMA and NOXA, which are known transcriptional targets of wild-type p53. wikipedia.orgwikipedia.orggeneweaver.orgmdpi.comnih.govfrontiersin.orgscirp.orgscienceopen.com These analyses have confirmed that this compound treatment leads to the induction of PUMA and NOXA mRNA expression in cancer cells, particularly in triple-negative breast cancer cell lines carrying mutant p53. wikipedia.orgwikipedia.orggeneweaver.orgnih.govfrontiersin.orgscirp.org This transcriptional upregulation is thought to result from the functional release of transcriptional repression by mutant p53 following its deacetylation and reduction by this compound. wikipedia.orgwikipedia.org

Phosphorylation Assays

Information regarding the application of phosphorylation assays, specifically for assessing protein tyrosine phosphorylation levels in spermatozoa, in the context of this compound research was not available in the consulted sources.

Summary of Key Findings and Techniques

The following table summarizes some of the key techniques used in this compound research and their associated findings:

TechniqueAnalyzed Marker/ProcessKey Finding
Cell Viability Assay (e.g., MTT)Cell viability and proliferationInhibits proliferation, preferentially in mutant p53 cells. wikipedia.orgwikipedia.orggeneweaver.org
Long-term Survival Assay (Colony Formation)Long-term cell survivalReduces survival of certain cancer cell lines. wikipedia.orgresearchgate.netnih.gov
Flow CytometryCell cycle distributionInduces G2/M cell cycle arrest. wikipedia.orggeneweaver.orgmdpi.comnih.govfrontiersin.orgscirp.org Increases sub-G1 fraction. wikipedia.orggeneweaver.orgnih.gov
Apoptosis Detection (e.g., PARP cleavage)ApoptosisInduces PARP cleavage, indicative of caspase-dependent apoptosis. wikipedia.orggeneweaver.orgmdpi.comscirp.org
Western BlotProtein expression and modificationReduces mutant p53 levels via deacetylation at K382. wikipedia.orgwikipedia.orgnih.govfrontiersin.orgscirp.orgscienceopen.com Induces alpha-tubulin deacetylation and reduces its level. wikipedia.orgresearchgate.net
qRT-PCRGene expression (e.g., PUMA, NOXA)Upregulates PUMA and NOXA mRNA expression. wikipedia.orgwikipedia.orggeneweaver.orgmdpi.comnih.govfrontiersin.orgscirp.orgscienceopen.com

Intracellular Ion Measurement Techniques (e.g., calcium, pH in spermatozoa)

Research into the biological effects of this compound often involves the precise measurement of intracellular ion concentrations, particularly calcium ([Ca2+]i) and pH (pHi), especially in dynamic cellular systems like spermatozoa. These ions play critical roles in various cellular processes, and changes in their levels can indicate the activation or inhibition of specific pathways.

Techniques for measuring intracellular calcium in spermatozoa commonly utilize fluorescent indicators. For instance, Fluo-4 AM is a cell-permeant calcium indicator that exhibits increased fluorescence upon binding to Ca2+ ions. Studies investigating this compound's effects on pig spermatozoa have employed Fluo-4 AM to assess changes in [Ca2+]i. The geometric mean fluorescence intensity (MFI) of live spermatozoa stained with Fluo-4 AM is typically measured using flow cytometry. This allows for the quantitative assessment of intracellular calcium levels in a large population of cells. researchgate.netresearchgate.net Experiments have shown that this compound treatment leads to a rise in intracellular calcium levels in pig spermatozoa. researchgate.netresearchgate.netnih.govnih.govunex.esresearchgate.netsciprofiles.comresearchgate.net This increase has been observed to occur through a mechanism independent of the CatSper channel. researchgate.netnih.govnih.govunex.esresearchgate.netsciprofiles.comresearchgate.net

Intracellular pH measurements in spermatozoa are often conducted using fluorescent probes like BCECF-AM (2′,7′-bis(2-carboxyethyl)-5,6-carboxyfluorescein acetoxymethyl ester). unex.esmdpi.com BCECF-AM is a pH-sensitive dye that can be loaded into cells, and its fluorescence properties change depending on the intracellular pH. The measurement typically involves incubating spermatozoa with the dye, washing away excess dye, and then measuring fluorescence using a spectrofluorometer or flow cytometer. unex.esmdpi.com Calibration curves are generated using cells equilibrated in buffers of known pH in the presence of an ionophore like nigericin, which equilibrates intracellular and extracellular pH. unex.esmdpi.com Research indicates that this compound induces intracellular pH alkalinization in pig spermatozoa. nih.govnih.govunex.esresearchgate.netsciprofiles.comresearchgate.netresearcher.life This alkalinization is considered an early event triggered during sperm capacitation. unex.esmdpi.com

Detailed research findings using these techniques have demonstrated that this compound promotes pig sperm capacitation-related events, including intracellular pH alkalinization and increased intracellular calcium levels. nih.govnih.govunex.esresearchgate.netsciprofiles.comresearchgate.net These effects occur independently of the CatSper calcium channel. researchgate.netnih.govnih.govunex.esresearchgate.netsciprofiles.comresearchgate.net

Intracellular IonMeasurement TechniqueObserved Effect of this compound (in Spermatozoa)Key Finding
Calcium ([Ca2+]i)Fluo-4 AM fluorescence (Flow Cytometry)Rise in intracellular calcium levelsCatSper independent mechanism researchgate.netnih.govnih.govunex.esresearchgate.netsciprofiles.comresearchgate.net
pH (pHi)BCECF-AM fluorescenceIntracellular pH alkalinizationAssociated with capacitation unex.esmdpi.com

Ex Vivo Biological Models

Ex vivo biological models play a crucial role in bridging the gap between in vitro studies and in vivo complexity, allowing for the investigation of compound effects on tissues or organs removed from an organism. These models maintain some of the native tissue architecture and cellular interactions that are absent in simplified in vitro systems.

In the context of this compound research, while the primary focus in the provided search results is on its effects on spermatozoa function studied in vitro, ex vivo models are broadly utilized in biological research to study various processes, including angiogenesis. nih.govahajournals.orgsoton.ac.uk These models offer advantages such as providing a more physiologically relevant environment compared to cell culture while still allowing for controlled experimental manipulation. nih.govthermofisher.com

Theoretical Implications and Future Research Directions for Yk 3 237

Unraveling the Precise Molecular Mechanisms of SIRT1/SIRT2 Activation by YK-3-237

While this compound has been established as a SIRT1 and SIRT2 activator, the precise molecular mechanisms by which it interacts with these enzymes to enhance their deacetylase activity require further detailed investigation. Studies have shown that this compound activates SIRT1 enzyme activities in vitro in a dose-dependent manner, and this activation can be antagonized by SIRT1/2 inhibitors like suramin (B1662206). nih.gov Interestingly, this compound demonstrated more potent SIRT1 activation in vitro compared to resveratrol (B1683913). nih.gov Future research should focus on structural studies, such as co-crystallography or cryo-EM, to visualize the binding mode of this compound with SIRT1 and SIRT2. This would provide critical insights into the specific residues or domains involved in the interaction and the conformational changes induced upon binding that lead to enzyme activation. Further biochemical assays are needed to fully characterize the kinetic parameters of activation for both SIRT1 and SIRT2.

Comprehensive Mapping of this compound's Interactome and Downstream Signaling Cascades

Understanding the full spectrum of proteins and pathways influenced by this compound is crucial for elucidating its complete biological effects. Beyond its known targets, SIRT1 and SIRT2, this compound may interact with or modulate the activity of other proteins, either directly or indirectly. nih.gov Future research should aim to comprehensively map the cellular interactome of this compound using techniques such as affinity purification coupled with mass spectrometry. Identifying these interaction partners will help delineate the complete network of proteins affected by this compound treatment. Subsequently, detailed investigations into the downstream signaling cascades initiated or modulated by this compound-mediated SIRT1/SIRT2 activation are warranted. This could involve phosphoproteomic and acetylproteomic analyses to identify changes in protein phosphorylation and acetylation status following this compound treatment, providing a broader picture of the affected pathways. mdpi.com

Comparative Analysis of this compound's Effects with Other Sirtuin Activators and Analogues

Comparing the effects of this compound with other known SIRT1 and SIRT2 activators, such as resveratrol or SRT1720, is essential to understand its unique properties and potential advantages. nih.govnih.govselleckchem.com While this compound has shown greater potency in activating SIRT1 in vitro compared to resveratrol, a comprehensive comparative analysis across various cellular contexts and biological endpoints is needed. nih.gov This would involve evaluating their relative efficacy in activating sirtuins, their impact on shared and distinct downstream targets, and their biological outcomes in relevant in vitro and ex vivo models. Such comparative studies can help position this compound within the landscape of sirtuin-modulating compounds and identify specific applications where it may offer superior activity or selectivity.

Exploration of this compound's Role in Additional Cellular Processes and Disease Models (in vitro/ex vivo)

The observed effects of this compound on mutant p53 in cancer cells and on capacitation-related events in spermatozoa suggest potential roles in a variety of cellular processes beyond deacetylation. nih.govnih.govresearchgate.netunex.esresearchgate.net Future research should explore the effects of this compound in additional in vitro and ex vivo models of various diseases where sirtuin activity is implicated, such as neurodegenerative disorders, metabolic diseases, and inflammatory conditions. researchgate.netresearchgate.net Given its impact on mutant p53, investigating its effects in other cancer types harboring p53 mutations is a logical next step. frontiersin.orgnih.gov Furthermore, exploring its influence on cellular processes like autophagy, mitochondrial function, and stress responses in different cell types could reveal novel therapeutic potentials. researchgate.net The use of advanced in vitro models, such as 3D cell cultures and organoids, could provide more physiologically relevant contexts for these investigations. mdpi.comaltex.org

Development of Structural and Functional Analogs for Mechanistic Probing and Structure-Activity Relationship (SAR) Studies

This compound is a chalcone (B49325) derivative. caymanchem.com The development and study of structural and functional analogs of this compound are critical for understanding the relationship between its chemical structure and its biological activity (Structure-Activity Relationship - SAR). rsc.orgcabidigitallibrary.orgnih.gov By synthesizing compounds with modifications to the this compound structure, researchers can identify the key functional groups and structural features responsible for its SIRT1/SIRT2 activation and other observed effects. nih.gov These analogs can also serve as valuable tools for dissecting the precise mechanisms of action and identifying potential off-target effects. SAR studies can guide the rational design of more potent, selective, and stable sirtuin activators with improved pharmacological properties for future research.

Integration of this compound Research into Systems Biology and Pathway Modeling Frameworks

To gain a holistic understanding of how this compound impacts cellular function, integrating experimental data into systems biology and pathway modeling frameworks is essential. nih.govlabvantage-biomax.comd-nb.infoscribd.com Data from interactome mapping, downstream signaling analysis, and studies in various cellular models can be used to build computational models that simulate the effects of this compound on complex biological networks. nih.govlabvantage-biomax.comd-nb.info These models can help predict the consequences of sirtuin activation on cellular behavior, identify potential bottlenecks or feedback loops, and suggest new hypotheses for experimental validation. Systems biology approaches can provide a more comprehensive and integrated view of this compound's biological impact.

Investigation of this compound's Effects on Cellular Senescence and Longevity Pathways (in vitro)

Sirtuins, particularly SIRT1, are known to play significant roles in cellular senescence and longevity pathways. researchgate.netnih.govresearchgate.netresearchgate.net Given that this compound is a SIRT1 activator, future in vitro research should investigate its effects on markers of cellular senescence and key longevity pathways. nih.govresearchgate.netrsc.org This could involve assessing its impact on the accumulation of senescent cells, the expression of senescence-associated secretory phenotype (SASP) factors, and the activity of pathways like the insulin/IGF-1 signaling pathway and AMPK, which are modulated by sirtuins and linked to longevity. researchgate.netresearchgate.netembopress.org Studies in primary cells from donors of different ages or in induced senescence models could provide insights into the potential of this compound to influence age-related cellular decline. researchgate.netrsc.org

Q & A

Q. What is the primary mechanism of action of YK-3-237 in targeting mutant p53 (mtp53) in triple-negative breast cancer (TNBC)?

this compound activates SIRT1, a deacetylase enzyme, which reduces acetylation levels of mtp53. This deacetylation destabilizes mtp53, leading to its degradation and subsequent inhibition of cancer cell proliferation. Methodologically, this mechanism was validated using Western blotting to measure acetylated p53 levels and proliferation assays (e.g., MTT or colony formation) in TNBC cell lines (BT549, MDA-MB-468) . Researchers should replicate these assays while controlling for SIRT1 activity via inhibitors (e.g., EX-527) to confirm specificity.

Q. How should researchers select appropriate cell lines to study this compound’s specificity for mtp53?

Cell lines must be stratified by p53 status: wild-type (e.g., MCF7), deleted (e.g., T47D), and mutant (e.g., ZR-75-1). Sensitivity assays (e.g., IC50 calculations) should compare responses across these groups. Evidence from dose-response curves in p53 wild-type vs. mutant cells highlights the compound’s selectivity . Include p53-null models to rule out off-target effects.

Q. What are the critical biochemical assays to confirm this compound’s interaction with SIRT1?

Key assays include:

  • Enzyme activity assays : Measure SIRT1 activation using fluorescent substrates (e.g., Fluor de Lys-SIRT1 kit).
  • Co-immunoprecipitation (Co-IP) : Verify physical interaction between this compound and SIRT1.
  • Acetylation profiling : Use pan-acetyl lysine antibodies in TNBC cells treated with this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s observed sensitivity across p53 wild-type vs. mutant cell lines?

Despite targeting mtp53, some wild-type p53 cells show higher sensitivity (e.g., MCF7). This paradox may arise from off-target SIRT1 effects on non-p53 pathways (e.g., NF-κB). To investigate:

  • Perform RNA-seq or proteomic profiling to identify differentially expressed pathways.
  • Use siRNA knockdown of SIRT1 in wild-type cells to isolate p53-dependent vs. independent effects .

Q. What experimental strategies optimize in vivo validation of this compound’s efficacy while preserving translational relevance?

  • Orthotopic xenografts : Implant TNBC cell lines (e.g., MDA-MB-231) into mammary fat pads of immunocompromised mice.
  • Transgenic models : Use mice with conditional mtp53 expression in breast tissue.
  • Pharmacodynamic markers : Monitor tumor SIRT1 activity and p53 acetylation via immunohistochemistry .

Q. How should researchers address variability in this compound’s potency due to cell-line-specific genetic backgrounds?

  • Genetic profiling : Screen cell lines for co-occurring mutations (e.g., PTEN, BRCA1) using CRISPR-Cas9 or whole-exome sequencing.
  • Combinatorial screens : Test this compound with inhibitors of compensatory pathways (e.g., PI3K/AKT) to identify synthetic lethality .

Q. What methodologies validate this compound’s target engagement and specificity in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm SIRT1 stabilization upon this compound treatment.
  • Isoform selectivity assays : Test against other sirtuins (SIRT2-7) using recombinant enzymes.
  • Chemical proteomics : Use affinity-based pulldowns with this compound analogs to map binding partners .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Nonlinear regression : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate IC50 values.
  • Synergy scoring : Use Chou-Talalay or Bliss independence models for combination therapies.
  • Power analysis : Ensure sample sizes are sufficient (n ≥ 3) to detect ≥50% inhibition with α = 0.05 .

Q. How can researchers ensure reproducibility of this compound’s effects across laboratories?

  • Standardized protocols : Share detailed methods for cell culture (e.g., passage number, serum batches).
  • Reference controls : Include known SIRT1 activators (e.g., resveratrol) as positive controls.
  • Data deposition : Upload raw datasets (e.g., Western blot images, dose-response curves) to repositories like Figshare or Zenodo .

Ethical and Methodological Considerations

Q. What ethical guidelines apply when translating this compound studies to preclinical models?

  • Follow ARRIVE 2.0 guidelines for animal studies, including randomization and blinding.
  • Obtain approval from institutional animal care committees (IACUC).
  • Disclose conflicts of interest related to compound sourcing or funding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.